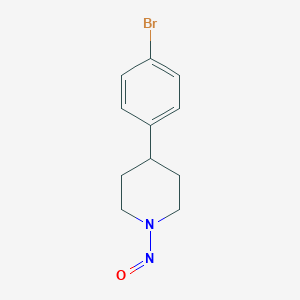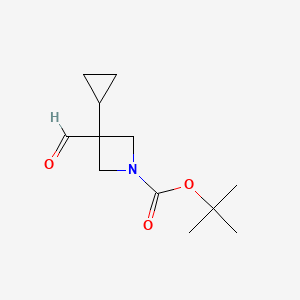
Tert-butyl 3-cyclopropyl-3-formylazetidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 3-cyclopropyl-3-formylazetidine-1-carboxylate is an organic compound with the molecular formula C12H19NO3 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
准备方法
Synthetic Routes and Reaction Conditions
Tert-butyl 3-cyclopropyl-3-formylazetidine-1-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of azetidine with tert-butyl chloroformate and cyclopropylcarbinol under basic conditions. The reaction typically proceeds as follows:
Formation of Azetidine Intermediate: Azetidine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form tert-butyl azetidine-1-carboxylate.
Cyclopropylation: The intermediate is then reacted with cyclopropylcarbinol in the presence of a catalyst such as palladium on carbon (Pd/C) to introduce the cyclopropyl group.
Formylation: Finally, the cyclopropylated intermediate is treated with a formylating agent such as formic acid or formyl chloride to introduce the formyl group, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
化学反应分析
Types of Reactions
Tert-butyl 3-cyclopropyl-3-formylazetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Tert-butyl 3-cyclopropyl-3-carboxylazetidine-1-carboxylate.
Reduction: Tert-butyl 3-cyclopropyl-3-hydroxymethylazetidine-1-carboxylate.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
科学研究应用
Tert-butyl 3-cyclopropyl-3-formylazetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for the treatment of various diseases, including bacterial infections and cancer.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of tert-butyl 3-cyclopropyl-3-formylazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The cyclopropyl group can enhance the compound’s stability and binding affinity to its targets, increasing its potency and selectivity.
相似化合物的比较
Similar Compounds
Tert-butyl 3-formylazetidine-1-carboxylate: Lacks the cyclopropyl group, making it less sterically hindered and potentially less stable.
Tert-butyl 3-cyclopropylazetidine-1-carboxylate: Lacks the formyl group, reducing its reactivity and potential biological activity.
Tert-butyl 3-hydroxyazetidine-1-carboxylate: Contains a hydroxyl group instead of a formyl group, altering its chemical reactivity and biological properties.
Uniqueness
Tert-butyl 3-cyclopropyl-3-formylazetidine-1-carboxylate is unique due to the presence of both the cyclopropyl and formyl groups, which confer distinct chemical and biological properties. The cyclopropyl group enhances the compound’s stability and binding affinity, while the formyl group provides a reactive site for covalent interactions with molecular targets.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
2837688-35-2 |
|---|---|
分子式 |
C12H19NO3 |
分子量 |
225.28 g/mol |
IUPAC 名称 |
tert-butyl 3-cyclopropyl-3-formylazetidine-1-carboxylate |
InChI |
InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-6-12(7-13,8-14)9-4-5-9/h8-9H,4-7H2,1-3H3 |
InChI 键 |
PEZVBJKPOYUZMG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C=O)C2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(Tert-butoxy)carbonyl]amino}-4,4-dichlorobutanoic acid](/img/structure/B15296928.png)
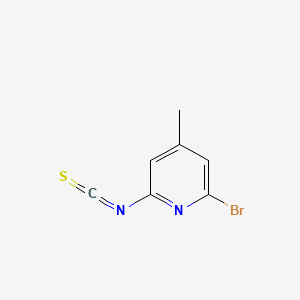
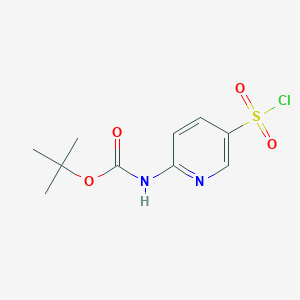
![Butyl 2-[(3-bromo-6-chloropyridin-2-yl)sulfinyl]acetate](/img/structure/B15296934.png)

![2-(3-Bromo-2-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B15296950.png)
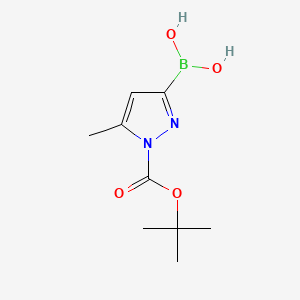


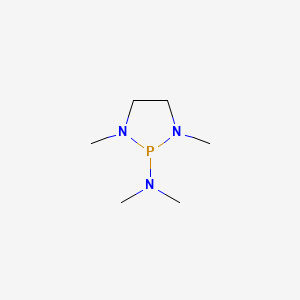


![methyl({[(2S)-1-methylpiperidin-2-yl]methyl})amine](/img/structure/B15296993.png)
